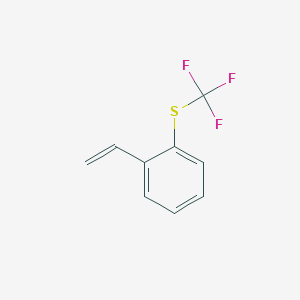
(Trifluoromethyl)(2-vinylphenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethyl)(2-vinylphenyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group and a vinylphenyl group attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane can be achieved through several methods. One common approach involves the reaction of 2-vinylphenylthiol with trifluoromethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Trifluoromethyl)(2-vinylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Trifluoromethyl)(2-vinylphenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylthiobenzene: Similar structure but lacks the vinyl group.
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfane.
Trifluoromethyl phenyl thioether: Similar structure but with different substituents on the phenyl ring.
Uniqueness
(Trifluoromethyl)(2-vinylphenyl)sulfane is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H7F3S |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
1-ethenyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H7F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h2-6H,1H2 |
Clé InChI |
XDXUBCXEACYFHO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
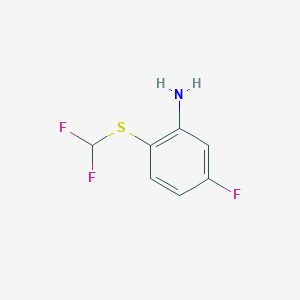
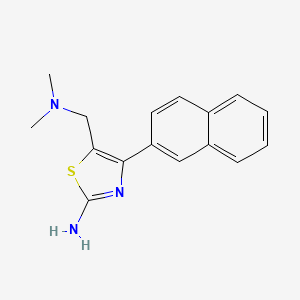
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)

![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
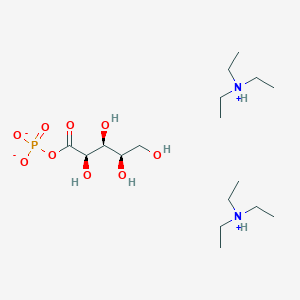
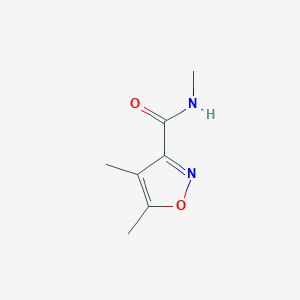



![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
